Acetone-13C3

Catalog No.
S1496134
CAS No.
93628-01-4
M.F
C3H6O
M. Wt
61.057 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetone-13C3

CAS Number

93628-01-4

Product Name

Acetone-13C3

IUPAC Name

(1,2,3-13C3)propan-2-one

Molecular Formula

C3H6O

Molecular Weight

61.057 g/mol

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1

InChI Key

CSCPPACGZOOCGX-VMIGTVKRSA-N

SMILES

CC(=O)C

Synonyms

2-Propanone-1,2,3-13C3

Canonical SMILES

CC(=O)C

Isomeric SMILES

[13CH3][13C](=O)[13CH3]

The exact mass of the compound Acetone-13C3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acetone-13C3 (CAS 93628-01-4) is a fully stable-isotope-labeled isotopologue of acetone, featuring a 99 atom % 13C isotopic purity across its three-carbon skeleton. This uniform labeling provides a precise +3 Da mass shift (M+3) relative to unlabeled acetone. In industrial and clinical procurement, Acetone-13C3 is primarily selected as a highly stable internal standard for gas chromatography-mass spectrometry (GC-MS), a specialized solvent for carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and a foundational 3-carbon building block for the synthesis of uniformly labeled (U-13C) downstream metabolic tracers and analytical standards [1].

Substituting Acetone-13C3 with cheaper alternatives compromises analytical accuracy and synthetic utility. Unlabeled acetone is indistinguishable from endogenous acetone in biological matrices, making it useless as an internal standard [1]. While Acetone-d6 (deuterated acetone) provides a +6 Da mass shift, its deuterium atoms are highly susceptible to hydrogen-deuterium (H/D) exchange in protic solvents or during enzymatic sample preparation, leading to isotopic scrambling and calibration drift[1]. Furthermore, single-labeled alternatives like Acetone-2-13C provide only a +1 Da mass shift, which overlaps with the ~3.3% natural M+1 isotopic abundance of unlabeled analytes, resulting in high background noise during mass spectrometry [2]. Acetone-13C3 avoids all these failure modes by providing a stable, non-exchangeable +3 Da mass shift.

Isotopic Stability in Protic and Enzymatic Workflows (vs. Deuterated Analogs)

In headspace GC-MS workflows requiring enzymatic oxidation and thermal decarboxylation (e.g., converting beta-hydroxybutyrate to acetone), deuterated internal standards like Acetone-d6 undergo rapid H/D exchange with the aqueous matrix, altering their mass-to-charge ratio. Acetone-13C3 provides a stable +3 Da mass shift that is completely immune to protic exchange, enabling highly reproducible intra- and inter-day precision (RSD < 10%) across a wide concentration range (25 to 8300 µM)[1].

Evidence DimensionLabel retention during aqueous enzymatic sample preparation
Target Compound DataAcetone-13C3: 100% label retention (stable +3 Da shift)
Comparator Or BaselineAcetone-d6: Variable label loss due to H/D enolization exchange
Quantified DifferenceComplete elimination of isotopic scrambling in protic media
ConditionsAqueous enzymatic oxidation and thermal decarboxylation at 80-100°C prior to headspace GC-MS

Buyers must select the 13C3 isotopologue over the cheaper D6 variant when quantifying analytes in protic or biological matrices to prevent calibration drift and quantification errors.

Mass Spectrometry Signal-to-Noise Optimization (vs. Single-Labeled Analogs)

Utilizing a single-labeled standard like Acetone-2-13C yields an M+1 mass shift, which heavily overlaps with the natural 13C abundance of unlabeled endogenous acetone (~3.3% of the M0 peak). Acetone-13C3 provides an M+3 mass shift, shifting the internal standard signal completely outside the natural isotopic envelope of the target analyte. This reduces background interference by over 90% in Selected Ion Monitoring (SIM) mode, ensuring a clean baseline [1].

Evidence DimensionBackground interference from natural isotopic abundance
Target Compound DataAcetone-13C3 (M+3): <0.1% natural abundance overlap
Comparator Or BaselineAcetone-2-13C (M+1): ~3.3% natural abundance overlap
Quantified Difference>30-fold reduction in baseline isotopic interference
ConditionsGC-MS Selected Ion Monitoring (SIM) of biological extracts

Procuring the fully labeled 13C3 variant is essential for achieving low limits of quantification (LOQ) in trace-level metabolic and clinical assays.

Precursor Suitability for Uniformly Labeled Synthesis (vs. Single-Labeled Precursors)

When synthesizing complex uniformly labeled (U-13C) metabolic tracers or active pharmaceutical ingredients, the precursor must provide complete carbon labeling. Acetone-13C3 guarantees 99 atom % 13C at all three carbon positions, allowing for the synthesis of U-13C isopropanol or other downstream building blocks without isotopic dilution . Unlabeled or partially labeled precursors cannot generate the U-13C coupling patterns required for advanced 2D NMR metabolic flux analysis.

Evidence DimensionDownstream uniform 13C incorporation
Target Compound DataAcetone-13C3: 99% U-13C incorporation across the 3-carbon skeleton
Comparator Or BaselineAcetone-2-13C: 33% total carbon labeling (only C2 position)
Quantified Difference3x higher total 13C density per precursor molecule
ConditionsIsotopic synthesis of downstream U-13C tracers and analytical standards

For synthetic chemists and metabolomics researchers, Acetone-13C3 is the mandatory starting material to ensure downstream products are fully visible in 13C-13C NMR correlation experiments.

Clinical GC-MS Ketone Body Quantification

Acetone-13C3 is the definitive internal standard for measuring total blood ketone bodies (acetoacetate, beta-hydroxybutyrate, acetone) via headspace GC-MS. It is specifically chosen over deuterated analogs because its carbon-13 label is immune to H/D exchange during the required enzymatic oxidation and thermal decarboxylation steps [1].

Metabolic Flux Analysis (MFA) Tracing

Applied as a fully labeled 3-carbon tracer in cell culture studies to map lipogenic and ketogenic pathways. The M+3 mass shift ensures that downstream metabolites can be unambiguously identified and quantified via LC-MS or 13C-NMR without interference from natural isotopic background [2].

Synthesis of U-13C Labeled APIs and Standards

Procured as a foundational building block for the custom synthesis of uniformly labeled analytical standards and pharmaceutical compounds. The 99 atom % 13C purity across all three carbons guarantees that downstream products maintain uniform labeling for advanced 2D NMR structural elucidation.

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Acetone-13C3

Dates

Last modified: 08-15-2023

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